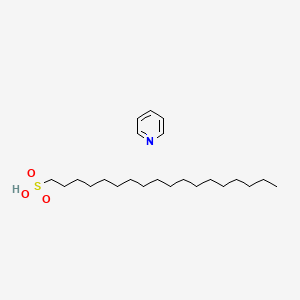
Octadecane-1-sulfonic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecane-1-sulfonic acid;pyridine is a compound that combines the properties of octadecane-1-sulfonic acid and pyridine. Octadecane-1-sulfonic acid is a long-chain sulfonic acid, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) . This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to pyridine-3-sulfonic acid . This process can be carried out using crude 3-chloropyridine N-oxide and Raney nickel in an alkaline solution .
Industrial Production Methods
In industrial settings, the production of pyridine derivatives often involves the use of magnetically recoverable nano-catalysts. These catalysts can be readily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The high surface area and simple preparation of these catalysts make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octadecane-1-sulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, Raney nickel for reduction, and various oxidizing agents for oxidation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, which can be further modified for specific applications .
Scientific Research Applications
Octadecane-1-sulfonic acid;pyridine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadecane-1-sulfonic acid;pyridine involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, while the pyridine ring can interact with enzymes and receptors . These interactions can modulate biological processes and lead to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with similar structural properties.
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Pyrimidine: A six-membered ring compound with two nitrogen atoms.
Uniqueness
Octadecane-1-sulfonic acid;pyridine is unique due to the combination of a long-chain sulfonic acid and a pyridine ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
117330-68-4 |
|---|---|
Molecular Formula |
C23H43NO3S |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
octadecane-1-sulfonic acid;pyridine |
InChI |
InChI=1S/C18H38O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-2-4-6-5-3-1/h2-18H2,1H3,(H,19,20,21);1-5H |
InChI Key |
KOOJMLMZQGBRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
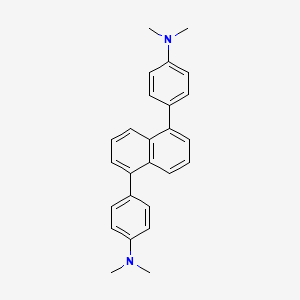
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
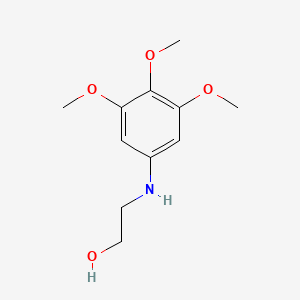
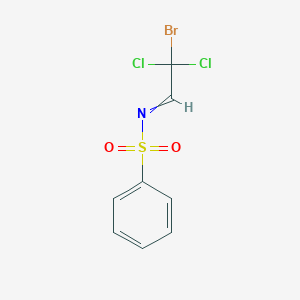
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
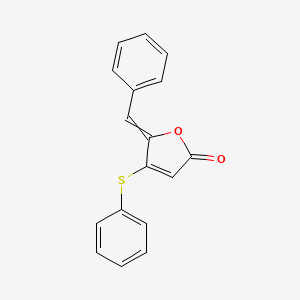
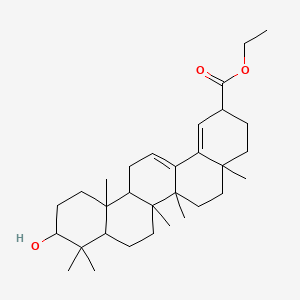
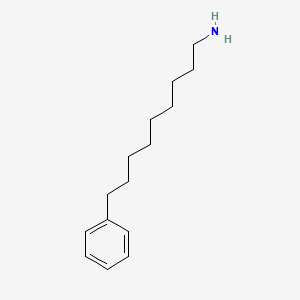
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
